molecular formula C16H29NO2 B5085530 1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl-(2-hydroxypropyl)amino]propan-2-ol

1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl-(2-hydroxypropyl)amino]propan-2-ol

Cat. No.: B5085530
M. Wt: 267.41 g/mol
InChI Key: HBDPVKUAUOZBLQ-UHFFFAOYSA-N
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Description

1-[(6,6-Dimethyl-2-bicyclo[311]hept-2-enyl)methyl-(2-hydroxypropyl)amino]propan-2-ol is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl-(2-hydroxypropyl)amino]propan-2-ol typically involves multiple steps. One common method starts with the preparation of the bicyclic core, which can be achieved through the hydrogenation of cycloalkenes or the reaction of cyclopropanes with suitable reagents

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl-(2-hydroxypropyl)amino]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide to convert the hydroxy group to a carbonyl group.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert carbonyl groups back to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl-(2-hydroxypropyl)amino]propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl-(2-hydroxypropyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl-(2-hydroxypropyl)amino]propan-2-ol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl-(2-hydroxypropyl)amino]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO2/c1-11(18)8-17(9-12(2)19)10-13-5-6-14-7-15(13)16(14,3)4/h5,11-12,14-15,18-19H,6-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDPVKUAUOZBLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CC1=CCC2CC1C2(C)C)CC(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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